{2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid
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Overview
Description
Scientific Research Applications
Synthetic Applications and Structural Properties
SYNTHESIS, SPECTROSCOPIC, AND STRUCTURAL PROPERTIES OF NOVEL SUBSTITUTED 2-TRICHLOROMETHYL-3-PHENYL-1,3-THIAZOLIDIN-4-ONES
This study focuses on the synthesis and characterization of substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, derived from the reaction of chloral with substituted anilines and thioglycolic acid. The research highlights the versatility of thiazolidinones in synthetic chemistry and their structural analysis through spectroscopy and computational methods (Issac & Tierney, 1996).
Microbial Catabolism of Similar Compounds
BACTERIAL CATABOLISM OF INDOLE-3-ACETIC ACID
Indole-3-acetic acid (IAA) is explored for its environmental presence and biological functions, notably as a plant growth hormone. The study delves into bacterial gene clusters (iac/iaa) responsible for IAA catabolism, offering insights into microbial interactions with plant hormones and potential biotechnological applications (Laird, Flores, & Leveau, 2020).
Pharmacological Evaluation of Thiazole Derivatives
POCl3 MEDIATED SYNTHESES, PHARMACOLOGICAL EVALUATION AND MOLECULAR DOCKING STUDIES OF SOME NOVEL BENZOFUSED THIAZOLE DERIVATIVES
This research aimed at developing new antioxidant and anti-inflammatory agents using benzofused thiazole derivatives. The study demonstrates the synthesis and in vitro evaluation of these compounds, highlighting the potential therapeutic applications of thiazole derivatives in medicine (Raut et al., 2020).
Environmental and Industrial Applications
ORGANIC ACID VAPOURS AND THEIR EFFECT ON CORROSION OF COPPER: A REVIEW
This review discusses the impact of low molecular weight organic acids, including acetic acid, on the corrosion of copper, relevant for environmental and industrial considerations. It emphasizes the need for understanding corrosion mechanisms in the presence of organic acids to mitigate material degradation (Bastidas & La Iglesia, 2007).
Safety and Hazards
The safety and hazards associated with “{2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid” are not explicitly mentioned in the available resources . It is always recommended to handle chemical compounds with appropriate safety measures, including the use of personal protective equipment and adherence to local regulations .
Mechanism of Action
Target of Action
“{2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid” is a thiazole derivative . Thiazoles are known to have diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules
Mode of Action
Thiazole derivatives are known to interact with various biological targets due to their versatile structure .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives are known to have diverse biological effects due to their interaction with various biological targets .
Properties
IUPAC Name |
2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c16-10(17)6-9-7-19-12(14-9)15-11(18)13-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,16,17)(H2,13,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYUXBDXQSSYCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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